8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(2-aminophenyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-14-9-5-6-10-17(14)13-28-22(31)20-21(27(4)24(28)32)26-23-29(15(2)16(3)30(20)23)19-12-8-7-11-18(19)25/h5-12H,13,25H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLQRMFCVJUCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(N4C5=CC=CC=C5N)C)C)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound characterized by its unique imidazo[2,1-f]purine core. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and cancer therapy. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H24N6O2
- Molecular Weight : 428.5 g/mol
- CAS Number : 919030-55-0
The compound's structure includes various substituents that contribute to its biological properties.
The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes involved in key physiological processes:
- Serotonin Receptors : The compound exhibits affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation and anxiety disorders. Preliminary studies suggest that it may act as a potential antidepressant by modulating serotonin levels in the brain .
- Phosphodiesterase Inhibition : It has been identified as a weak inhibitor of phosphodiesterase enzymes (PDE4B and PDE10A), which play significant roles in various signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), contributing to its anxiolytic effects .
Antidepressant Effects
A study evaluated the antidepressant potential of derivatives related to this compound. The results indicated that certain analogs demonstrated significant efficacy in reducing depressive behaviors in animal models during forced swim tests (FST). Notably, one derivative showed greater potency than diazepam, a standard anxiolytic drug .
Anticancer Activity
Research into the anticancer properties of imidazo[2,1-f]purines has shown promising results. Compounds within this class have been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of 8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione against cancer cells remains an area for further investigation but suggests potential as an anticancer agent.
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazo[2,1-f]purine Derivatives
*Calculated based on molecular formula (C26H25N5O2).
Key Observations:
Position 8 Modifications: 2-Aminophenyl (Target Compound, CB11): Associated with PPARγ activation and anticancer effects . Piperazinylalkyl (AZ-861, AZ-853): Linked to 5-HT1A partial agonism and antidepressant activity . Isoquinolinylalkyl (Compound 5): Enables dual serotonin/dopamine receptor modulation .
Position 3 Substituents :
- 2-Methylbenzyl (Target Compound): Enhances aromatic interactions and cell permeability.
- Butyl (CB11) vs. 3-Methylbutyl (): Alkyl chains may improve solubility but reduce target specificity.
Therapeutic Implications: Anticancer activity correlates with 2-aminophenyl and benzyl groups (Target Compound, CB11). Antidepressant effects require bulky, electron-deficient substituents (e.g., trifluoromethyl in AZ-861) .
Structure-Activity Relationship (SAR) Insights
- Aryl Groups at Position 8: Electron-donating groups (e.g., -NH2 in 2-aminophenyl) favor PPARγ binding, while electron-withdrawing groups (e.g., -CF3 in AZ-861) enhance 5-HT1A affinity .
- Methyl vs.
- Synthetic Challenges: Low yields (e.g., 15% for compound 46 in ) highlight the complexity of introducing trifluoromethyl or cyanophenyl groups .
Q & A
Q. What are the optimal synthetic routes for achieving high-yield production of the compound?
The synthesis involves multi-step protocols, including alkylation of the purine core and selective functionalization of substituents. Key steps:
- Use of dichloromethane or ethanol as solvents under controlled temperatures (60–80°C) to minimize side reactions.
- Catalysts like triethylamine for amine coupling reactions (e.g., attaching the 2-aminophenyl group).
- Purification via column chromatography or recrystallization to achieve >95% purity .
| Parameter | Typical Conditions |
|---|---|
| Solvent | Dichloromethane, ethanol |
| Temperature | 60–80°C |
| Catalysts | Triethylamine, Pd-based catalysts |
| Yield | 40–60% (lab scale) |
Q. Which analytical techniques are critical for verifying structural integrity?
- NMR Spectroscopy : Assigns proton environments (e.g., distinguishing methylbenzyl vs. aminophenyl protons).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated vs. observed m/z).
- HPLC : Assesses purity (>95% threshold for biological assays) .
Q. How is the compound’s solubility optimized for in vitro assays?
- Substituent engineering: The 2-methylbenzyl group enhances lipophilicity, while the 2-aminophenyl group improves water solubility via hydrogen bonding.
- Use of co-solvents (e.g., DMSO ≤1% in aqueous buffers) to prevent precipitation .
Advanced Research Questions
Q. What methodologies elucidate the compound’s interaction with serotonin receptors (e.g., 5-HT1A)?
- Functional Assays : Measure cAMP inhibition in HEK-293 cells transfected with 5-HT1A receptors.
- Radioligand Binding : Competitive displacement of [³H]-8-OH-DPAT to determine Ki values.
- In Vivo Behavioral Models : Forced swim test (FST) in mice to evaluate dose-dependent antidepressant-like effects .
| Assay Type | Key Metrics |
|---|---|
| cAMP Inhibition | EC₅₀ ≤ 100 nM (partial agonism) |
| Binding Affinity | Ki < 50 nM (high selectivity) |
| FST Efficacy | ≥30% immobility reduction at 10 mg/kg |
Q. How do structural modifications influence pharmacokinetic properties?
- Methyl Substitutions : 1,6,7-Trimethyl groups reduce metabolic degradation (CYP3A4 resistance).
- Aminophenyl vs. Methoxyphenyl : Aminophenyl derivatives show higher brain penetration (logP ~2.5 vs. ~3.0 for methoxy analogs) but shorter half-lives (t₁/₂ = 2–3 h in rodents) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Assay Standardization : Compare results under identical conditions (e.g., cell lines, serum concentrations).
- Metabolite Profiling : Identify active metabolites via LC-MS to explain discrepancies between in vitro and in vivo data.
- Orthogonal Validation : Confirm target engagement using CRISPR/Cas9-knockout models .
Q. What computational tools predict the compound’s binding modes with kinase targets?
- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., CDK2, EGFR).
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories.
- Free Energy Calculations (MM/PBSA) : Rank binding affinities for SAR optimization .
Data Contradiction Analysis
Q. Why do in vitro IC₅₀ values for kinase inhibition differ from in vivo efficacy?
- Tissue Distribution : Limited blood-brain barrier penetration reduces effective concentrations in CNS targets.
- Off-Target Effects : Metabolites may inhibit/activate ancillary pathways (e.g., PPARɣ activation observed in NSCLC models) .
Q. How to address variability in cytotoxicity across cancer cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
